2,2-Difluorocyclopropylamine hydrochloride

HCV NS3/4A Protease Antiviral Medicinal Chemistry

2,2-Difluorocyclopropylamine HCl (CAS 105614-25-3) is an essential gem-difluoro cyclopropane building block. The electron-withdrawing fluorine atoms uniquely modulate amine basicity and block metabolic soft spots, delivering 13-17x potency gains in HCV NS3/4A inhibitors and enabling BBB penetration. Use this ≥95% pure hydrochloride salt to build fluorinated quinolone antibiotics and CNS candidates with superior PK profiles. Procure the validated intermediate for rational drug design.

Molecular Formula C3H6ClF2N
Molecular Weight 129.53 g/mol
CAS No. 105614-25-3
Cat. No. B1320910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropylamine hydrochloride
CAS105614-25-3
Molecular FormulaC3H6ClF2N
Molecular Weight129.53 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)N.Cl
InChIInChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H
InChIKeyWSSNWLHFBOKGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopropylamine Hydrochloride (CAS 105614-25-3) - A Gem-Difluoro Cyclopropylamine Building Block for Pharmaceutical R&D


2,2-Difluorocyclopropylamine hydrochloride (CAS 105614-25-3) is a fluorinated aliphatic cyclic hydrocarbon building block . It is characterized by a cyclopropane core with geminal difluoro substitution and a primary amine functionality, offered as a stable hydrochloride salt with a molecular weight of 129.54 g/mol and a standard purity of ≥95% . This compound serves as a key intermediate in medicinal chemistry, where the introduction of the difluorocyclopropyl group can significantly modulate the properties of drug candidates, such as improving metabolic stability and enhancing biological activity [1].

Why 2,2-Difluorocyclopropylamine Hydrochloride Cannot Be Casually Substituted by Other Cyclopropylamine Analogs


The specific gem-difluoro substitution pattern on the cyclopropane ring of 2,2-difluorocyclopropylamine hydrochloride imparts unique physicochemical and biological properties that are not replicated by other cyclopropylamine derivatives, such as the unsubstituted parent, mono-fluorinated analogs, or other gem-dihalo compounds [1]. The strong electron-withdrawing effect of the two fluorine atoms dramatically alters the amine's basicity, conformational preferences, and metabolic stability [1]. Consequently, replacing this intermediate with a generic analog during a synthetic route will likely result in a downstream molecule with significantly different potency, selectivity, or pharmacokinetic profile [2].

Quantitative Differentiation of 2,2-Difluorocyclopropylamine Hydrochloride vs. Analogs


Enhanced HCV NS3/4A Protease Inhibitor Potency with a CHF2 Group vs. CH3 or CF3 Analogs

A structure-activity relationship (SAR) study on tripeptidic acylsulfonamide inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease found that incorporating a difluoromethylcyclopropyl amino acid (derived from 2,2-difluorocyclopropylamine) at the P1 position significantly enhanced enzyme inhibitory potency [1]. The presence of the CHF2 moiety allows for a critical hydrogen-bond interaction with the backbone carbonyl of Leu135 of the enzyme [1].

HCV NS3/4A Protease Antiviral Medicinal Chemistry

Substantially Improved In Vitro Profile for HCV Protease Inhibitors Containing a Difluoromethylcyclopropyl Amino Acid

A patent covering the synthesis of difluoroalkylcyclopropyl amino acids and esters explicitly claims that a potent HCV NS3/4A protease inhibitor featuring this moiety demonstrates a 'substantially improved in vitro profile compared to earlier generation HCV NS3/4A protease inhibitors' [1]. The patent also notes that the compound shows 'broad genotype activity' [1].

HCV NS3/4A Protease Broad Genotype Activity Antiviral

Altered Basicity and Conformation Compared to Parent and Mono-Fluorinated Cyclopropylamines

The presence of two fluorine atoms on the cyclopropane ring of 2,2-difluorocyclopropylamine profoundly alters its electronic structure and conformational preferences. A comparative computational and experimental study showed that the gas phase proton affinity (PA) and solution pKa values of cyclopropylamine derivatives are highly sensitive to fluorination [1]. While 2,2-difluorocyclopropylamine itself was not directly measured, its properties can be inferred from the trends observed in mono-fluorinated analogs. The study found the PA of cis-2-fluorocyclopropylamine (215.6 kcal/mol) and trans-2-fluorocyclopropylamine (209.3 kcal/mol) are both lower than that of the parent cyclopropylamine (217.6 kcal/mol), indicating significantly reduced basicity [1].

Physicochemical Properties Conformational Analysis Medicinal Chemistry

Role as a Key Intermediate in Potent Antibacterial Quinolone Synthesis

1-Amino-2,2-difluorocyclopropane (the free base form of the hydrochloride salt) is explicitly claimed as a novel and useful intermediate for the preparation of compounds with potent antibacterial activity, specifically in the synthesis of quinolonecarboxylic acid-based synthetic antibacterials [1]. The patent highlights its utility over other cyclopropylamine derivatives for introducing a key structural feature into the antibacterial scaffold [2].

Antibacterial Fluoroquinolone Drug Synthesis

Increased Metabolic Stability and Bioavailability of Derived Drug Candidates

The introduction of a cyclopropyl group, and particularly a fluorinated cyclopropyl group like that in 2,2-difluorocyclopropylamine, into a drug molecule is a well-established strategy for improving metabolic stability and enhancing biological activity . The presence of fluorine atoms can block sites of oxidative metabolism and increase the lipophilicity of the molecule . Computational predictions for the hydrochloride salt itself show a high probability of human intestinal absorption (Bioavailability Score: 0.55) and blood-brain barrier permeability (BBB Permeant: Yes), indicating favorable ADME properties for the free amine .

Pharmacokinetics ADME Drug Design

Best Application Scenarios for 2,2-Difluorocyclopropylamine Hydrochloride in R&D


Synthesis of Next-Generation HCV NS3/4A Protease Inhibitors

2,2-Difluorocyclopropylamine hydrochloride is the essential starting material for synthesizing the P1 difluoromethylcyclopropyl amino acid fragment found in highly potent, broad-genotype HCV NS3/4A protease inhibitors. Its use is justified by the 13- to 17-fold enhancement in enzyme inhibitory potency compared to CH3 or CF3 analogs, as demonstrated in published SAR studies and patent literature [REFS-1, REFS-2].

Development of Novel Fluoroquinolone Antibacterials

This compound is a key intermediate for introducing the 1-amino-2,2-difluorocyclopropane moiety into the quinolonecarboxylic acid scaffold, a class of synthetic broad-spectrum antibiotics. Its use is supported by patent literature that explicitly claims its utility in preparing compounds with potent antibacterial activity, making it a strategic choice for medicinal chemistry programs targeting resistant bacterial strains [3].

Medicinal Chemistry Programs Requiring Enhanced Metabolic Stability and CNS Exposure

The gem-difluoro group on the cyclopropane ring confers increased lipophilicity and blocks metabolic soft spots, which are key drivers for improving oral bioavailability and enabling blood-brain barrier penetration. In silico ADME predictions for the core amine show a high probability of GI absorption and BBB permeability, making 2,2-difluorocyclopropylamine hydrochloride a preferred building block over non-fluorinated or mono-fluorinated analogs for programs targeting CNS disorders or requiring a long half-life [REFS-4, REFS-5].

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